An In-Depth Technical Guide to the Physicochemical Properties of (2-Methylphenyl)methanesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of (2-Methylphenyl)methanesulfonamide
Foreword: Charting the Course for a Novel Sulfonamide Derivative
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the necessity for a thorough and nuanced understanding of the physicochemical properties of new sulfonamide-containing molecular entities. This guide is dedicated to a specific, and likely novel, compound: (2-Methylphenyl)methanesulfonamide.
Given the nascent nature of this particular molecule, this document will serve as both a technical guide and a strategic blueprint for its comprehensive characterization. We will not merely present data, but rather, we will delve into the causality behind the requisite experimental investigations. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating (2-Methylphenyl)methanesulfonamide, and indeed any new chemical entity, with scientific rigor and a forward-thinking perspective on its potential applications. Our narrative will be grounded in established principles and validated methodologies, ensuring that the insights derived are both trustworthy and actionable.
Molecular Identity and In Silico Exploration
The journey of characterizing a new chemical entity begins with its unambiguous identification. (2-Methylphenyl)methanesulfonamide is a derivative of the parent compound, methanesulfonamide. The introduction of a 2-methylphenyl group is anticipated to significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Chemical Structure:
-
IUPAC Name: N-(2-methylphenyl)methanesulfonamide
-
Molecular Formula: C₈H₁₁NO₂S
-
Molecular Weight: 185.24 g/mol
In the absence of empirical data, computational, or in silico, tools provide a valuable preliminary assessment of a molecule's likely properties. These predictions, while not a substitute for experimental validation, are instrumental in guiding initial experimental design and hypothesis generation.
Core Physicochemical Properties: A Roadmap to Empirical Characterization
The following sections outline the critical physicochemical parameters that must be determined experimentally to form a comprehensive profile of (2-Methylphenyl)methanesulfonamide. For illustrative purposes, where available, data for the parent compound, methanesulfonamide, is provided to offer a comparative baseline.
Melting Point: A Sentinel of Purity and Identity
The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity and identity. A sharp melting point range is characteristic of a pure substance, whereas a broad and depressed range often suggests the presence of impurities.
Table 1: Core Physicochemical Data for (2-Methylphenyl)methanesulfonamide and a Reference Compound
| Property | (2-Methylphenyl)methanesulfonamide (Predicted/To Be Determined) | Methanesulfonamide (Reference) | Significance in Drug Development |
| Melting Point (°C) | TBD | 88-94[1] | Purity, stability, and manufacturing considerations. |
| Aqueous Solubility | TBD | Soluble[1] | Crucial for absorption and formulation. |
| pKa | TBD | ~10.9 (Predicted)[2] | Governs ionization state, impacting solubility and membrane permeability. |
| logP (Octanol/Water) | TBD | 0.68580[3] | Predicts lipophilicity and ability to cross biological membranes. |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely adopted and reliable technique for determining the melting point of a crystalline solid.[4]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered (2-Methylphenyl)methanesulfonamide is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Initial Rapid Heating: A preliminary, rapid heating is performed to obtain an approximate melting point range.[5]
-
Slow, Controlled Heating: A fresh sample is then heated at a slower, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[6]
-
Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[6]
Causality of Experimental Choice: This method provides a precise and reproducible measurement of the melting point range. The slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.[5]
Caption: Workflow for Capillary Melting Point Determination.
Solubility: The Gateway to Bioavailability
The solubility of a compound, particularly in aqueous and biorelevant media, is a critical determinant of its absorption and, consequently, its bioavailability. Poor solubility is a major hurdle in drug development. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Solubility Determination
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Methodology:
-
Sample Preparation: An excess amount of (2-Methylphenyl)methanesulfonamide is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear, saturated solution is carefully removed, diluted, and analyzed by a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) to determine the concentration of the dissolved compound.
Causality of Experimental Choice: The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid and liquid phases, providing an accurate and reliable measure of solubility. The use of excess solid ensures that the solution remains saturated throughout the experiment.
Caption: Workflow for Shake-Flask Solubility Determination.
Acid-Base Dissociation Constant (pKa): The Driver of Ionization
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For a sulfonamide, the acidic proton on the nitrogen atom is of primary interest. The ionization state profoundly affects a drug's solubility, absorption, and interaction with its biological target. Potentiometric titration is a common and accurate method for pKa determination.
Partition Coefficient (logP): A Measure of Lipophilicity
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and an aqueous phase. It is a key indicator of a drug's lipophilicity and its ability to permeate biological membranes. The shake-flask method is also standard for logP determination.
Spectroscopic and Structural Characterization
A comprehensive understanding of a molecule's physicochemical properties is incomplete without its structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of (2-Methylphenyl)methanesulfonamide. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will provide a detailed map of the molecule's atomic connectivity. For instance, the presence of a singlet for the methyl group attached to the sulfur and the characteristic aromatic signals for the 2-methylphenyl group would be expected.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for (2-Methylphenyl)methanesulfonamide would include N-H stretching, S=O stretching (asymmetric and symmetric), and C-H stretching from the aromatic and methyl groups.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound with high accuracy, further validating its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide additional structural information.
Safety and Handling
While specific toxicity data for (2-Methylphenyl)methanesulfonamide is not available, the safety profile of the parent compound, methanesulfonamide, provides a basis for preliminary handling guidelines. Methanesulfonamide is classified as an irritant, causing skin and serious eye irritation.[9][10][11] Therefore, as a precautionary measure, (2-Methylphenyl)methanesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area.[11]
Conclusion
The characterization of (2-Methylphenyl)methanesulfonamide, as outlined in this guide, represents a systematic and scientifically rigorous approach to understanding a novel chemical entity. By coupling in silico predictions with a well-defined plan for empirical determination of its core physicochemical properties, researchers can build a comprehensive data package. This foundational knowledge is paramount for making informed decisions in the subsequent stages of drug discovery and development, ultimately determining the trajectory and potential success of this promising molecule.
References
-
U.S. Environmental Protection Agency. (n.d.). Methanesulfonamide, 1,1,1-trifluoro-N-(2-methylphenyl)- Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]
-
Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(1), 37-43. Retrieved from [Link]
-
Hanaee, J., Jouyban, A., Dastmalchi, S., & Barzegar-Jalali, M. (2005). SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION. Journal of the Faculty of Pharmacy, Tabriz University of Medical Sciences. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 24, 2026, from [Link]
-
Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 24, 2026, from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved February 24, 2026, from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved February 24, 2026, from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved February 24, 2026, from [Link]
-
Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Retrieved from [Link]
-
Chemical Synthesis. (2025, October 18). Cas no 3144-09-0 (methanesulfonamide). Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for - The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, August 10). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). N-ethyl-1-(2-methylphenyl)methanesulfonamide. Retrieved February 24, 2026, from [Link]
-
Mol-Instincts. (n.d.). 3144-09-0 Methanesulfonamide CH5NO2S, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). Methanesulfonamide. Retrieved February 24, 2026, from [Link]
-
LookChem. (n.d.). Cas 3144-09-0,Methanesulfonamide. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). NMR spectra (DMSO-d 6 ): Chemical shifts δ [ppm] from TMS, J [Hz]. Retrieved February 24, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). (4-methanesulfonamidophenyl) methanesulfonate. Retrieved February 24, 2026, from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
-
Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(6), 1275-1285. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonamide. Retrieved February 24, 2026, from [Link]
-
Svensson, R., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(12), 2165-2173. Retrieved from [Link]
-
Chemsrc. (2025, October 18). N-[1-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]methanesulfonamide. Retrieved February 24, 2026, from [Link]
-
PubChemLite. (n.d.). (2-fluoro-4-methylphenyl)methanesulfonamide (C8H10FNO2S). Retrieved February 24, 2026, from [Link]
-
ChemBK. (2024, April 9). METHYL SULFONAMIDE - Physico-chemical Properties. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 24, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 24, 2026, from [Link]
Sources
- 1. chem960.com [chem960.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. edisco.it [edisco.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. scilit.com [scilit.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. tcichemicals.com [tcichemicals.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. fishersci.com [fishersci.com]
